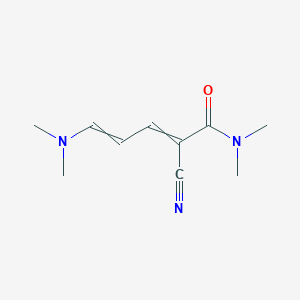
2-Cyano-5-(dimethylamino)-N,N-dimethylpenta-2,4-dienamide
Cat. No. B8652297
M. Wt: 193.25 g/mol
InChI Key: ZXAWDCZKJUDEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05206372
Procedure details


The 1-cyano-1-dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene (14.5 g, 0.075 mol) obtained in (a) above was dissolved in 1,2-dichloroethane (150 ml) and the resulting solution heated to 50° C. The solution was then stirred whilst hydrogen chloride gas was introduced. After a few minutes, a thick mass of crystals formed in the solution which later dispersed to leave a deep red solution. After about 6 hours, no more starting material could be detected. Nitrogen was then introduced to blow the excess hydrogen chloride gas out of the solution and the solution was then extracted with water (4×100 ml). The organic phase was then dried over sodium sulphate and reduced in a vacuum. The residue was then stirred in petroleum ether, filtered off under suction and dried to give 10 g 2-chloropyridine-3-carboxylic acid N,N-dimethylamide as pale yellowish crystals, m.pt. 70°-71° C. Yield: 72% of the theoretical.
Quantity
14.5 g
Type
reactant
Reaction Step One

[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
72%
Identifiers


|
REACTION_CXSMILES
|
C([C:3]([C:10]([N:12]([CH3:14])[CH3:13])=[O:11])=[CH:4][CH:5]=[CH:6][N:7](C)[CH3:8])#N.[ClH:15]>ClCCCl>[CH3:13][N:12]([CH3:14])[C:10]([C:3]1[C:8]([Cl:15])=[N:7][CH:6]=[CH:5][CH:4]=1)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(=CC=CN(C)C)C(=O)N(C)C
|
[Compound]
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue was then stirred in petroleum ether
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a thick mass of crystals formed in the solution which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
later dispersed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a deep red solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Nitrogen was then introduced
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was then extracted with water (4×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was then dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C=1C(=NC=CC1)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
